2-Methyl-4-(2-methylphenyl)pyrrolidine
Overview
Description
“2-Methyl-4-(2-methylphenyl)pyrrolidine” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This compound is part of a larger class of compounds known as pyrrolidines, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available literature.
Molecular Structure Analysis
The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Scientific Research Applications
Synthesis in Organic Chemistry
Pyrrolidines, such as 2-Methyl-4-(2-methylphenyl)pyrrolidine, play a significant role in organic synthesis. They are involved in [3+2] cycloaddition reactions, contributing to the development of heterocyclic compounds that can be used in medicine and industry, such as in dyes or agrochemicals. For instance, Żmigrodzka et al. (2022) demonstrated the synthesis of pyrrolidines through a polar [3+2] cycloaddition reaction (Żmigrodzka et al., 2022).
Catalysis in Chemical Reactions
Some derivatives of this compound serve as catalysts in chemical reactions. For example, Singh et al. (2013) reported the use of a pyrrolidine-based catalyst for the stereoselective Michael addition of cyclohexanone to β-nitrostyrenes, achieving high yield and stereoselectivity (Singh et al., 2013).
Spectroscopic Analysis and Identification
This compound and its analogs have been subject to spectroscopic studies for identification and characterization. Nycz et al. (2016) identified novel cathinones and examined their properties through GC-MS, IR, NMR, and other spectroscopic methods (Nycz et al., 2016).
Cognitive Enhancement Research
In the field of neuropharmacology, certain pyrrolidine derivatives have shown positive effects in cognitive enhancement. Lin et al. (1997) studied a pyrrolidine compound, ABT-089, which exhibited cognition-enhancing properties and anxiolytic activity in rodent models, suggesting potential therapeutic applications for cognitive disorders (Lin et al., 1997).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine derivatives are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely depending on the specific compound. Some pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
Biochemical Pathways
Pyrrolidine derivatives can affect a wide range of biochemical pathways. For example, some pyrrolidine derivatives have diverse enzyme inhibitory effects .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine derivatives can also vary widely. Factors such as the compound’s structure, stereochemistry, and the presence of other functional groups can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of pyrrolidine derivatives can be diverse, depending on the specific compound and its mode of action. For example, some pyrrolidine derivatives may inhibit the growth of bacteria or cancer cells, while others may modulate immune responses .
Action Environment
The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(2-methylphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives are known to interact with enzymes such as proline dehydrogenase and pyrrolidine-5-carboxylate reductase, which are involved in the proline metabolism pathway . These interactions can influence the catalytic activity of these enzymes, thereby affecting the overall metabolic flux.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . Additionally, these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity . For instance, pyrrolidine derivatives have been shown to inhibit the activity of certain proteases, which are enzymes involved in protein degradation. This inhibition can result in the accumulation of specific proteins, thereby affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products can have different biological activities compared to the parent compound, thereby affecting the overall outcome of experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and analgesic activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the proline metabolism pathway. It interacts with enzymes such as proline dehydrogenase and pyrrolidine-5-carboxylate reductase, which are responsible for the conversion of proline to pyrroline-5-carboxylate and vice versa . These interactions can affect the levels of metabolites in the pathway, thereby influencing metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, pyrrolidine derivatives can be transported across cell membranes by amino acid transporters . Once inside the cell, these compounds can bind to intracellular proteins, affecting their localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . The localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments.
Properties
IUPAC Name |
2-methyl-4-(2-methylphenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-3-4-6-12(9)11-7-10(2)13-8-11/h3-6,10-11,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDTZINRPCSMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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